(E)-(4-Butylstyryl)boronic acid
Overview
Description
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid . Boronic acids are the products of the second oxidation of boranes . They are not found in nature . These compounds are used extensively in organic chemistry as chemical building blocks and intermediates .
Synthesis Analysis
The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . By treating diethylzinc with triethylborate, the highly air-sensitive triethylborane was obtained, and its slow oxidation in ambient air eventually provided ethylboronic acid . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents enables the synthesis of various aryl boronic acids .
Molecular Structure Analysis
Boronic acids form five-membered boronate esters with diols . They are known to bind to diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Physical And Chemical Properties Analysis
Boronic acids are capable of forming reversible covalent bonds with 1,2- and 1,3-diols . They are known to bind to diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Scientific Research Applications
Sensing Applications
Boronic acids are used in the sensing of mono- and polysaccharides, which are important in biological systems. (E)-(4-Butylstyryl)boronic acid could be part of sensor molecules designed to improve selectivity towards specific analytes.
These applications are based on the general properties and uses of boronic acids , and further research would be needed to determine the specific uses of (E)-(4-Butylstyryl)boronic acid in these fields.
Safety And Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research . They have been used in various sensing applications . The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .
properties
IUPAC Name |
[(E)-2-(4-butylphenyl)ethenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10,14-15H,2-4H2,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCKKPVFZKJQTH-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)CCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)CCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-Butylstyryl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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